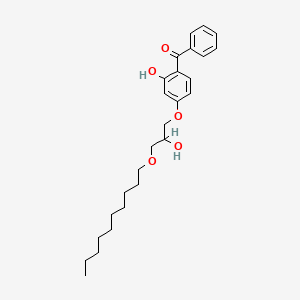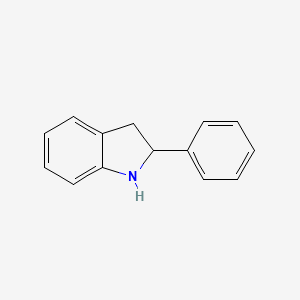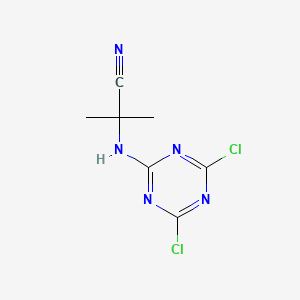![molecular formula C34H28N4O4 B1614951 4-[(4-aminophenyl)methyl]aniline;1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione CAS No. 26140-67-0](/img/structure/B1614951.png)
4-[(4-aminophenyl)methyl]aniline;1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, is a high-performance thermosetting resin. This compound is known for its excellent thermal stability, mechanical strength, and chemical resistance, making it a valuable material in various industrial applications, particularly in the aerospace and electronics industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, typically involves the reaction of 4,4’-Bismaleimidodiphenylmethane with 4,4’-diaminodiphenylmethane. This reaction is often carried out under controlled conditions to ensure the formation of a high-quality polymer. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete polymerization, and the resulting polymer is then purified and processed into the desired form. The use of advanced technologies and equipment ensures the production of high-purity polymers with consistent properties .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to a variety of substituted compounds .
Applications De Recherche Scientifique
4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, has numerous scientific research applications:
Chemistry: Used as a high-performance resin in the synthesis of advanced materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the fabrication of medical devices and implants due to its excellent biocompatibility and mechanical properties.
Mécanisme D'action
The mechanism by which 4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, exerts its effects involves the formation of a highly cross-linked polymer network. This network provides the material with its exceptional thermal and mechanical properties. The molecular targets and pathways involved include the interaction of the maleimide and amine groups, leading to the formation of strong covalent bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(N-phenylmaleimide): Similar in structure but differs in its polymerization properties.
2,2’-Diallylbisphenol A: Another high-performance resin with different mechanical and thermal properties.
Bisphenol A dicyanate ester: Known for its excellent thermal stability but differs in chemical resistance.
Uniqueness
4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, stands out due to its unique combination of thermal stability, mechanical strength, and chemical resistance. These properties make it particularly suitable for demanding applications in the aerospace and electronics industries .
Propriétés
Numéro CAS |
26140-67-0 |
|---|---|
Formule moléculaire |
C34H28N4O4 |
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)methyl]aniline;1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C21H14N2O4.C13H14N2/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27;14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-12H,13H2;1-8H,9,14-15H2 |
Clé InChI |
MFVZRNBIJWOMNC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |
| 26140-67-0 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cyclohexanamine, 4-[(4-aminocyclohexyl)methyl]-N-[4-[(4-aminocyclohexyl)methyl]cyclohexyl]-](/img/structure/B1614873.png)

![Ethyl 2-[bis(4-hydroxyphenyl)methyl ]benzoate](/img/structure/B1614875.png)







